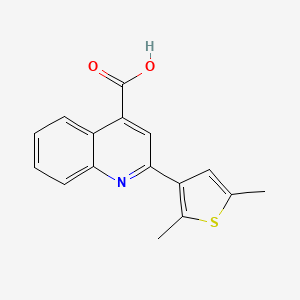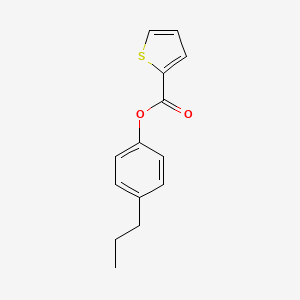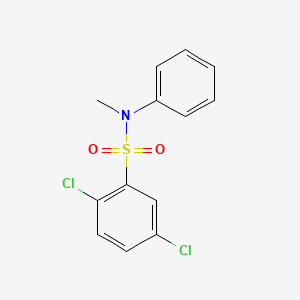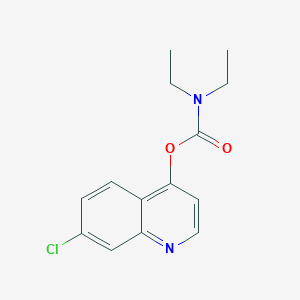
2-(2,5-dimethyl-3-thienyl)-4-quinolinecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of thienoquinolines, including derivatives similar to 2-(2,5-dimethyl-3-thienyl)-4-quinolinecarboxylic acid, involves several key steps such as site-selective palladium-catalyzed cross-coupling reactions and Brønsted acid-mediated cycloisomerizations. These methods have been employed to produce diverse regioisomeric derivatives with high selectivity and yields. For example, Ponce et al. (2020) developed a synthetic strategy that tolerates various functional groups and proceeds with high overall yields, demonstrating the flexibility and efficiency of these methods in synthesizing complex quinoline derivatives (Ponce, Torres Rodríguez, Flader, Ehlers, & Langer, 2020).
Molecular Structure Analysis
The molecular structure of 2-(2,5-dimethyl-3-thienyl)-4-quinolinecarboxylic acid and its derivatives has been analyzed through various spectroscopic techniques, including FT-IR, 1H NMR, 13C NMR, and UV–visible spectroscopy. These studies reveal detailed information about the chemical shifts, vibrational wavenumbers, and electronic properties, contributing to a deeper understanding of the molecule's structure and reactivity. Fatma et al. (2015) provided comprehensive spectral analysis and quantum chemical studies to understand the molecular geometry, electronic properties, and reactivity descriptors of similar quinoline derivatives, showcasing the compound's complex structure and potential for further chemical modification (Fatma, Bishnoi, & Verma, 2015).
Chemical Reactions and Properties
2-(2,5-Dimethyl-3-thienyl)-4-quinolinecarboxylic acid undergoes various chemical reactions that highlight its reactivity and potential for generating a wide range of derivatives. These reactions include condensation, cyclization, and substitution reactions, which can be influenced by the presence of different functional groups and reaction conditions. The versatility in chemical reactivity is demonstrated through the synthesis of novel derivatives with potential biological activity, as explored in the work by DoganKoruznjak et al. (2002), where novel derivatives of thienoquinolones were synthesized and evaluated for their cytostatic activities against malignant cell lines (DoganKoruznjak, Slade, Zamola, Pavelić, & Karminski-Zamola, 2002).
Physical Properties Analysis
The physical properties of 2-(2,5-dimethyl-3-thienyl)-4-quinolinecarboxylic acid, such as solubility, melting point, and crystallinity, are crucial for its application in different fields. These properties are influenced by the molecular structure, particularly by the presence of functional groups and the compound's overall conformation. Research on the crystal structures and optical properties of pyrrolo[2,3-b]quinoxaline derivatives containing 2-thienyl substituent by Goszczycki et al. (2017) provides insight into how molecular arrangement affects the compound's physical characteristics and fluorescent properties (Goszczycki, Stadnicka, Brela, Grolik, & Ostrowska, 2017).
特性
IUPAC Name |
2-(2,5-dimethylthiophen-3-yl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2S/c1-9-7-12(10(2)20-9)15-8-13(16(18)19)11-5-3-4-6-14(11)17-15/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKJAQDMHRFOIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)C2=NC3=CC=CC=C3C(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dimethylthiophen-3-yl)quinoline-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]butanamide](/img/structure/B5674915.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5674922.png)
![1-(3,5-dimethylphenyl)-4-[(2-methyl-1-benzofuran-5-yl)carbonyl]-2-piperazinone](/img/structure/B5674931.png)


![5-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5674961.png)
![3-{4-[4-cyclopropyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-6-methylpyridazine](/img/structure/B5674969.png)
![N-[(3S,5S)-5-[(ethylamino)carbonyl]-1-(3-thienylmethyl)pyrrolidin-3-yl]-5-methylpyrazine-2-carboxamide](/img/structure/B5674975.png)
![N-(2,4-dimethoxybenzyl)-3-[1-(pyrrolidin-1-ylcarbonyl)piperidin-3-yl]propanamide](/img/structure/B5674992.png)
![2-(2-methoxyethyl)-8-[3-(1H-pyrazol-1-yl)benzoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5675003.png)
![1-{[1-(2,3-dihydro-1H-inden-4-yl)-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-5-yl]methyl}pyrrolidin-2-one](/img/structure/B5675011.png)

![1-[(2-ethoxyphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5675019.png)
![[(3R*,4R*)-1-{[2-(methylamino)-5-pyrimidinyl]carbonyl}-4-(4-morpholinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5675026.png)